1-Bromo-4-(ethylsulfonyl)-2-methylbutane
Description
1-Bromo-4-(ethylsulfonyl)-2-methylbutane is an organobromine compound characterized by a bromine atom at the 1-position, an ethylsulfonyl group at the 4-position, and a methyl branch at the 2-position of a butane chain. Its molecular formula is C₇H₁₄BrO₂S, with a molecular weight of 257.15 g/mol. The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing moiety, while the bromine atom and methyl branching contribute to its steric and electronic properties.
Properties
Molecular Formula |
C7H15BrO2S |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfonyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-3-11(9,10)5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
KUDCFLUUVRLRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the ethylsulfonyl group.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Sulfone derivatives are formed.
Scientific Research Applications
1-Bromo-4-(ethylsulfonyl)-2-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of specialty polymers and materials with unique properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methylbutane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ethylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Brominated Alkanes with Sulfonyl Groups
- 1-Bromo-4-(phenylsulfonyl)benzene derivatives (e.g., N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine): These aromatic compounds share a bromine-sulfonyl motif but differ in backbone structure. Studies show that bromine enhances lipophilicity (clogP) compared to chlorine analogues, improving antimicrobial activity. Key Difference: Aromatic vs. aliphatic sulfonyl groups influence electronic effects and steric bulk, altering reactivity in substitution reactions.
Ethylsulfonyl-Containing Pesticides
- 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives: Used as insecticides, these heterocyclic compounds highlight the role of ethylsulfonyl groups in agrochemical efficacy. The target compound’s linear alkyl chain may reduce target specificity compared to heterocycles but could improve solubility in nonpolar matrices .
Structural Isomers and Halogen Analogues
4-Bromo-1,1,1-trifluoro-2-methylbutane (C₅H₈BrF₃)
- Molecular Weight : 205.02 g/mol | clogP : ~2.8
- The trifluoromethyl group (-CF₃) is smaller and more electronegative than ethylsulfonyl (-SO₂C₂H₅), leading to distinct electronic effects. Fluorine’s inductive effect increases bromine’s electrophilicity, whereas the sulfonyl group stabilizes adjacent charges, moderating reactivity .
2-Bromobutane (C₄H₉Br)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | clogP | Key Functional Groups |
|---|---|---|---|---|
| 1-Bromo-4-(ethylsulfonyl)-2-methylbutane | C₇H₁₄BrO₂S | 257.15 | ~2.5 | Bromo, ethylsulfonyl, methyl branch |
| 4-Bromo-1,1,1-trifluoro-2-methylbutane | C₅H₈BrF₃ | 205.02 | ~2.8 | Bromo, trifluoromethyl, methyl branch |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | C₁₉H₁₈BrNO₅S | 460.28 | ~3.0 | Bromophenylsulfonyl, carboxylate |
| 2-Bromobutane | C₄H₉Br | 137.02 | ~1.2 | Bromo, linear chain |
- Lipophilicity : The target compound’s clogP is intermediate between aromatic sulfonates and simple bromoalkanes, suggesting balanced solubility for biological applications.
- Reactivity : Branched chains and sulfonyl groups reduce volatility but may slow SN2 reactions compared to linear bromoalkanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
